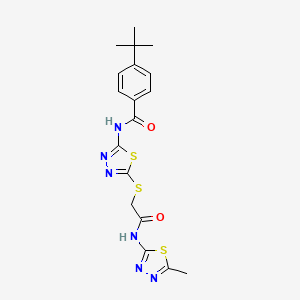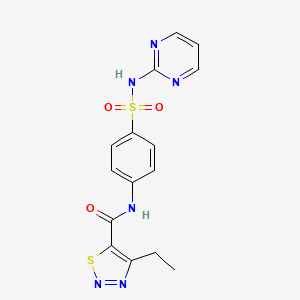
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17BrN2O5 and its molecular weight is 361.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in complex organic syntheses and reactions. For instance, it has a role in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids, contributing to the production of derivatives like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one, which highlights its importance in stereoselective coupling and the use of organometallic reagents (Williams et al., 2003). Additionally, it is utilized in the synthesis of pyridonecarboxylic acids and their analogs, which are significant in the field of antibacterial agents (Egawa et al., 1984).
Heterocyclic Compound Synthesis
This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it's used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating its versatility in cyclocondensation reactions (Lebedˈ et al., 2012). Moreover, it's involved in the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives, although these specific compounds did not exhibit notable antibacterial activity (Elliott et al., 1987).
Advanced Organic Chemistry and Protective Reactions
This compound is significant in advanced organic chemistry, especially in reactions requiring protection of functional groups. For instance, it is part of the synthesis involving 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, showcasing its role in divergent and solvent-dependent reactions leading to products like 1-amino-pyrroles and pyridazines (Rossi et al., 2007). It also contributes to the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furans like tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, emphasizing its role in protective amine reactions and cycloaddition processes (Padwa et al., 2003).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole phytoalexins, have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .
Result of action
Similar compounds have been shown to have antiproliferative effects, suggesting that it might inhibit cell growth or division .
Properties
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCBZUGXPEUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)





![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)
